2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with a suitable nitrile-containing reagent. One common method involves the use of acrylonitrile as the nitrile source. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve the reduction of the nitrile group.
Substitution: Halogenating agents, alkylating agents, or acylating agents can be used for substitution reactions on the pyrazole ring.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines derived from the nitrile group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and nitrile groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: A precursor in the synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanenitrile.
2-(5-Methyl-1H-pyrazol-1-yl)acetonitrile: A structurally similar compound with a different substitution pattern on the pyrazole ring.
Uniqueness
This compound is unique due to the presence of both an amino group and a nitrile group on the pyrazole ring.
Properties
Molecular Formula |
C7H10N4 |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(3-amino-5-methylpyrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C7H10N4/c1-5-3-7(9)10-11(5)6(2)4-8/h3,6H,1-2H3,(H2,9,10) |
InChI Key |
MAYXBLUYVNBHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C#N)N |
Origin of Product |
United States |
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